molecular formula C15H14F3NO2S B10973806 4-ethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

4-ethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B10973806
M. Wt: 329.3 g/mol
InChI Key: PXSHKJUCKYODKO-UHFFFAOYSA-N
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Description

4-ethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides It is characterized by the presence of an ethyl group attached to the benzene ring and a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-ethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide
  • N-(2,2,2-Trifluoroethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Uniqueness: 4-ethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the presence of both an ethyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14F3NO2S

Molecular Weight

329.3 g/mol

IUPAC Name

4-ethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H14F3NO2S/c1-2-11-7-9-12(10-8-11)22(20,21)19-14-6-4-3-5-13(14)15(16,17)18/h3-10,19H,2H2,1H3

InChI Key

PXSHKJUCKYODKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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